2-(Benzylamino)-3-cyclohexylpropanoic acid

Description

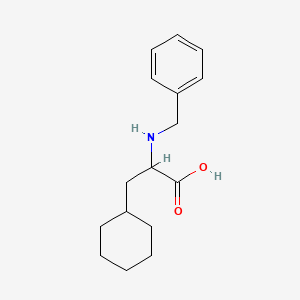

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-3-cyclohexylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDFUDAYEVDUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzylamino 3 Cyclohexylpropanoic Acid and Analogues

Stereoselective Synthesis Approaches to 2-(Benzylamino)-3-cyclohexylpropanoic acid.

The generation of a specific stereoisomer of 2-(benzylamino)-3-cyclohexylpropanoic acid is crucial for its potential applications in pharmaceuticals and other bioactive molecules. Stereoselective synthesis ensures the formation of the desired enantiomer or diastereomer in excess over others.

Chiral Auxiliary-Mediated Syntheses.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org One of the most well-established methods for the asymmetric synthesis of α-substituted carboxylic acids involves the use of Evans oxazolidinone auxiliaries. santiago-lab.com This approach can be readily adapted for the synthesis of the target molecule.

The synthesis would commence with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 3-cyclohexylpropanoyl chloride. The resulting N-acyloxazolidinone serves as a prochiral substrate. Enolization of this imide using a base like sodium bis(trimethylsilyl)amide (NaHMDS), followed by reaction with an electrophilic benzylating agent (e.g., N-(bromomethyl)phthalimide and subsequent deprotection), would introduce the benzylamino moiety at the α-position. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. williams.edu Finally, cleavage of the chiral auxiliary, typically under mild hydrolytic conditions (e.g., lithium hydroxide (B78521) with hydrogen peroxide), yields the desired enantiomerically enriched 2-(benzylamino)-3-cyclohexylpropanoic acid and regenerates the auxiliary. williams.edu

Table 1: Representative Chiral Auxiliaries and Expected Diastereoselectivity

| Chiral Auxiliary | Acylating Agent | Electrophile | Typical Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 3-Cyclohexylpropanoyl chloride | Electrophilic benzylamine (B48309) source | >95:5 |

| (S)-4-Benzyl-2-oxazolidinone | 3-Cyclohexylpropanoyl chloride | Electrophilic benzylamine source | >90:10 |

Asymmetric Catalysis in Benzylamino Acid Synthesis.

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. For the synthesis of N-benzylamino acids, transition metal-catalyzed reactions are particularly relevant. One potential strategy involves the asymmetric hydrogenation of an N-benzyl enamine precursor derived from a β-keto ester. For instance, ethyl 3-cyclohexyl-2-oxopropanoate could be condensed with benzylamine to form the corresponding enamine. Subsequent hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP or DuPhos), would reduce the double bond and create the chiral center at the α-position with high enantioselectivity. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).

Another approach is the catalytic asymmetric alkylation of a glycine (B1666218) Schiff base derivative. For example, a nickel complex of a chiral ligand and the Schiff base of glycine and benzophenone (B1666685) can be deprotonated and then alkylated with cyclohexylmethyl bromide. The chiral ligand on the nickel complex controls the stereochemical outcome of the alkylation. Subsequent hydrolysis of the Schiff base and N-benzylation would yield the target compound.

Enantioselective Reductive Amination Strategies.

Enantioselective reductive amination of an α-keto acid precursor is a direct and efficient method for preparing enantiomerically pure α-amino acids. In this approach, 3-cyclohexyl-2-oxopropanoic acid (cyclohexylpyruvic acid) would be reacted with benzylamine in the presence of a reducing agent and a chiral catalyst. The in situ formed imine is then stereoselectively reduced.

Biocatalysis using amine dehydrogenases or transaminases offers a powerful tool for this transformation. These enzymes can exhibit exquisite stereoselectivity, leading to products with very high enantiomeric purity. A suitable amine dehydrogenase could catalyze the reductive amination of cyclohexylpyruvic acid with benzylamine, using a cofactor such as NADH or NADPH as the hydride source.

Classical Synthetic Routes to N-Benzylamino Acids.

Classical synthetic methods provide straightforward access to N-benzylamino acids, often as racemic mixtures that may require subsequent resolution if a single enantiomer is desired.

Alkylation of Amine Substrates with Halogenated Carboxylic Acid Derivatives.

A direct and common method for the synthesis of N-substituted amino acids is the alkylation of an amine with an α-halo acid derivative. In this case, benzylamine can be reacted with a derivative of 2-bromo-3-cyclohexylpropanoic acid. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. Using an ester of the halo acid, such as ethyl 2-bromo-3-cyclohexylpropanoate, followed by hydrolysis of the ester, can prevent side reactions involving the carboxylic acid. This method generally produces a racemic mixture of the final product.

The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of benzylamine acts as a nucleophile, displacing the bromide from the α-carbon of the propanoic acid derivative.

Table 2: Alkylation Reaction for 2-(Benzylamino)-3-cyclohexylpropanoic acid Synthesis

| Amine Substrate | Halogenated Reactant | Base | Solvent | Typical Yield |

| Benzylamine | Ethyl 2-bromo-3-cyclohexylpropanoate | K2CO3 | Acetonitrile | 60-80% |

| Benzylamine | 2-Bromo-3-cyclohexylpropanoic acid | NaHCO3 | Water/Ethanol | 50-70% |

A related approach involves the N-benzylation of 3-cyclohexylalanine. prepchem.com This can be achieved by reacting 3-cyclohexylalanine with benzyl (B1604629) bromide or benzyl chloride in the presence of a base. Protecting the carboxylic acid functionality as an ester prior to N-alkylation can improve yields.

Reductive Amination of α-Keto Acid Precursors.

Reductive amination is a versatile method for forming C-N bonds. The reaction of an α-keto acid with an amine, followed by reduction of the resulting imine, yields an α-amino acid. For the synthesis of 2-(benzylamino)-3-cyclohexylpropanoic acid, the precursor would be 3-cyclohexyl-2-oxopropanoic acid. This keto acid can be condensed with benzylamine to form an intermediate imine, which is then reduced in situ. researchgate.netd-nb.info

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C). researchgate.net This method typically yields the racemic amino acid.

Table 3: Reductive Amination Conditions

| α-Keto Acid | Amine | Reducing Agent | Catalyst (if applicable) | Solvent |

| 3-Cyclohexyl-2-oxopropanoic acid | Benzylamine | NaBH3CN | - | Methanol |

| 3-Cyclohexyl-2-oxopropanoic acid | Benzylamine | H2 | Pd/C | Ethanol |

Synthesis of Key Precursors and Intermediates for 2-(Benzylamino)-3-cyclohexylpropanoic acid.

The construction of the target compound fundamentally depends on the availability of two key structural components: the cyclohexylpropanoic acid backbone and the protected amino acid scaffold.

3-Cyclohexylpropanoic acid serves as a primary starting material and a crucial precursor in various organic syntheses, including for its derivatives like 2-(benzylamino)-3-cyclohexylpropanoic acid. sigmaaldrich.comfishersci.ca A common and effective method for its synthesis involves the hydrogenation of cinnamic acid or its esters. perfumerflavorist.com This process saturates the aromatic ring of the cinnamic acid, converting it to a cyclohexyl ring.

The hydrogenation reaction is typically performed under a hydrogen atmosphere using a metal catalyst. Various catalysts have been studied for this conversion, including platinum (Pt/C), palladium (Pd/C), and ruthenium on active carbon (Ru/C). perfumerflavorist.com One documented procedure involves an initial oxidation of cinnamic acid in an alkaline solution with a silver-carbon catalyst, followed by hydrogenation of the resulting cinnamate (B1238496) solution using a ruthenium-carbon (Ru/C) catalyst. google.com After the reaction, the catalyst is filtered out, and the filtrate is acidified to yield 3-cyclohexylpropanoic acid with a total yield reported to be over 90%. google.com

This precursor is valuable not only for the synthesis of amino acids but also for producing intermediates such as 3-cyclohexyl-propionyl chloride and esters used in the fragrance industry, like allyl-3-cyclohexylpropionate. fishersci.caperfumerflavorist.com

| Starting Material | Catalyst | Key Process | Reference |

|---|---|---|---|

| Cinnamic acid or its methyl ester | Platinum on Carbon (Pt/C) | Hydrogenation | perfumerflavorist.com |

| Cinnamic acid or its methyl ester | Palladium on Carbon (Pd/C) | Hydrogenation | perfumerflavorist.com |

| Cinnamic acid or its methyl ester | Ruthenium on Carbon (Ru/C) | Hydrogenation | perfumerflavorist.com |

| Cinnamic acid | Silver-Carbon (Ag/C) then Ruthenium-Carbon (Ru/C) | Oxidation followed by Hydrogenation | google.com |

One versatile approach to synthesizing complex cycloaliphatic amino acids involves solid-phase synthesis starting from a dehydroalanine (B155165) scaffold. lookchem.com For instance, polymer-supported N-Fmoc-dehydroalanine can be prepared from S-protected cysteine through an oxidation and thermal elimination sequence. This α,β-unsaturated system can then undergo cycloaddition reactions with various dienes to create a range of carbocyclic amino acid structures. lookchem.com

Following the formation of the desired carbocyclic scaffold on the solid support, the N-Fmoc protecting group can be removed. The exposed amine can then be functionalized, for example, through acylation or by coupling with another amino acid. lookchem.com Crucially for the synthesis of the title compound, N-alkylation is also possible using reductive alkylation protocols. Treating the polymer-bound cycloadduct with benzaldehyde (B42025) can introduce the N-benzyl group, yielding the desired N-benzyl cycloaliphatic amino acid after cleavage from the resin. lookchem.com

| Protecting Group | Abbreviation | Common Application | Reference |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | Solid-Phase Peptide Synthesis (SPPS) | nih.govnih.gov |

| tert-Butoxycarbonyl | Boc | Peptide Synthesis | acs.org |

| Triphenylmethyl | Trt | Side-chain protection (e.g., for Cysteine) | nih.gov |

| Carboxybenzyl | Cbz | General amine protection | diva-portal.org |

Methodological Considerations in Synthetic Pathway Development and Optimization.

The development of a synthetic route for a complex organic compound like 2-(benzylamino)-3-cyclohexylpropanoic acid requires a strategic approach. Chemists must map out a sequence of reactions that transforms readily available starting materials into the final product through a series of chemical intermediates. cognitoedu.orgkapnayan.com

A key decision is the choice between solution-phase and solid-phase peptide synthesis (SPPS). SPPS offers advantages in purification, as excess reagents and byproducts can be washed away from the resin-bound intermediate. nih.gov This methodology was utilized in the synthesis of N-Fmoc-dehydroalanine derivatives, which serve as precursors to cycloaliphatic amino acids. lookchem.com

The selection of protecting groups is another critical consideration. The chosen groups must be stable under the reaction conditions of subsequent steps but readily removable without affecting other parts of the molecule (orthogonality). lookchem.com For example, the Fmoc group is base-labile and is often used in strategies where the final product is cleaved from an acid-labile resin. lookchem.com

Structural Modifications and Derivatization Strategies of 2 Benzylamino 3 Cyclohexylpropanoic Acid

Amide and Ester Functionalization of the Carboxyl Group

The carboxylic acid moiety is a prime target for modification, readily undergoing conversion to esters and amides. These reactions are fundamental in organic synthesis for altering polarity, solubility, and metabolic stability.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, or by using coupling agents. chemguide.co.uk A widely used method for esterification, particularly for sensitive or sterically hindered substrates, is the Steglich esterification, which employs a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgjocpr.com This reaction proceeds under mild conditions, effectively converting the carboxylic acid into an ester with high yield. organic-chemistry.org

Amide bond formation , a cornerstone of medicinal chemistry, can be accomplished by reacting the carboxylic acid with a primary or secondary amine. sphinxsai.com This transformation often requires the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts. nih.gov Alternatively, direct amidation can be promoted by reagents like tris(2,2,2-trifluoroethyl) borate, which facilitates the reaction between carboxylic acids and amines at elevated temperatures. nih.gov These methods allow for the synthesis of a diverse library of amide derivatives from 2-(Benzylamino)-3-cyclohexylpropanoic acid. sphinxsai.comnih.gov

Table 1: Representative Amide and Ester Functionalization Reactions

| Starting Material | Reagent(s) | Product Class | Example Product |

|---|---|---|---|

| 2-(Benzylamino)-3-cyclohexylpropanoic acid | Ethanol, H₂SO₄ | Ester | Ethyl 2-(benzylamino)-3-cyclohexylpropanoate |

| 2-(Benzylamino)-3-cyclohexylpropanoic acid | Methanol, DCC, DMAP | Ester | Methyl 2-(benzylamino)-3-cyclohexylpropanoate |

| 2-(Benzylamino)-3-cyclohexylpropanoic acid | Benzylamine (B48309), EDC | Amide | N,2-Dibenzyl-3-cyclohexylpropanamide |

| 2-(Benzylamino)-3-cyclohexylpropanoic acid | Morpholine, B(OCH₂CF₃)₃ | Amide | (2-(Benzylamino)-3-cyclohexyl-1-(morpholino)propan-1-one) |

N-Alkylation and N-Acylation of the Secondary Amine Moiety

The secondary amine in 2-(Benzylamino)-3-cyclohexylpropanoic acid provides another key site for structural diversification through N-alkylation and N-acylation, leading to tertiary amines and amides, respectively.

N-Alkylation introduces an additional alkyl or aryl group onto the nitrogen atom. A common method is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. thieme-connect.com Another powerful technique is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent, catalyzed by transition metals like iridium or iron, with water being the only byproduct. rug.nlnih.gov This approach is highly atom-economical and environmentally benign. nih.govresearchgate.net These methods can be used to synthesize a variety of tertiary amine derivatives from the parent compound. rug.nlnih.gov

N-Acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-substituted amide. This transformation alters the basicity and hydrogen-bonding capability of the nitrogen atom. N-acylation of amino acid derivatives is a well-established procedure, often used in peptide synthesis and for the creation of bioactive molecules. nih.gov

Table 2: N-Alkylation and N-Acylation Strategies

| Reaction Type | Reagent(s) | Catalyst (if applicable) | Product Class | Example Product |

|---|---|---|---|---|

| N-Alkylation | Benzyl (B1604629) alcohol | Iridium or Iron complex | Tertiary Amine | 2-(Dibenzylamino)-3-cyclohexylpropanoic acid |

| N-Alkylation | Acetone, NaBH(OAc)₃ | - | Tertiary Amine | 2-(N-benzyl-N-isopropylamino)-3-cyclohexylpropanoic acid |

| N-Acylation | Acetyl chloride, Base | - | N-Acyl Amino Acid | 2-(N-acetyl-N-benzylamino)-3-cyclohexylpropanoic acid |

| N-Acylation | Benzoic anhydride, Base | - | N-Acyl Amino Acid | 2-(N-benzoyl-N-benzylamino)-3-cyclohexylpropanoic acid |

Cyclohexyl Ring Functionalization and Stereoisomeric Transformations

The cyclohexyl side chain offers opportunities for modification and introduces stereochemical complexity to the molecule.

Cyclohexyl Ring Functionalization can be achieved through modern C–H activation techniques. These methods allow for the direct introduction of functional groups onto the saturated carbocycle, bypassing the need for pre-functionalized starting materials. nih.gov For instance, palladium-catalyzed transannular C–H arylation can introduce aryl groups at the γ-position of cycloalkane carboxylic acids. nih.gov While challenging, such strategies could potentially be applied to modify the cyclohexyl ring of 2-(Benzylamino)-3-cyclohexylpropanoic acid, creating novel analogues with altered steric and electronic properties. nih.govnsf.gov

Stereoisomeric Transformations are a critical consideration, as the parent amino acid, cyclohexylalanine, is chiral. medchemexpress.com The synthesis of 2-(Benzylamino)-3-cyclohexylpropanoic acid from a specific stereoisomer of cyclohexylalanine (L- or D-) will yield the corresponding enantiomer of the product. Furthermore, modifications to the cyclohexyl ring itself, such as the introduction of a methyl group, can create additional stereocenters, leading to diastereomers (e.g., erythro and threo isomers). acs.org The separation and characterization of these stereoisomers are crucial, as different isomers can exhibit distinct biological activities. acs.org

Introduction of Heterocyclic Moieties via Chemical Transformations

The functional groups of 2-(Benzylamino)-3-cyclohexylpropanoic acid can serve as synthons for the construction of various heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.

Amino acids are versatile building blocks for N-heterocycles. rsc.org The carboxylic acid and secondary amine can participate in cyclization reactions to form new ring systems. For example, the carboxylic acid can be converted to a hydrazide, which can then be cyclized with various reagents to form five- or six-membered heterocycles like pyrazoles or pyridazines. rdd.edu.iq Similarly, condensation reactions involving both the amino and carboxyl functionalities can be employed to synthesize fused heterocyclic systems, such as triazino-, triazepino-, or triazocinoquinazolinones, by reacting with appropriate precursors. nih.gov These synthetic routes provide access to a wide array of complex derivatives from the relatively simple amino acid starting material. rsc.orgnih.govorganic-chemistry.org

Table 3: Potential Heterocyclic Synthesis Pathways

| Starting Functional Group | Key Intermediate | Reagent(s) for Cyclization | Resulting Heterocycle Class |

|---|---|---|---|

| Carboxylic Acid | Acid Hydrazide | Acetyl acetone | Pyrazole |

| Carboxylic Acid | Acid Hydrazide | Phthalic anhydride | Phthalazine |

| Amine & Carboxylic Acid | - | 2-Aminobenzhydrazide | Triazinoquinazolinone |

| Amine | - | α-Halo ketone | Aziridine/Azetidine |

Metal Complexation Studies with 2-(Benzylamino)-3-cyclohexylpropanoic acid Ligands

Amino acids are excellent ligands for metal ions, typically coordinating in a bidentate fashion through the amino nitrogen and a carboxylate oxygen. rsc.org The N-benzyl substituent on 2-(Benzylamino)-3-cyclohexylpropanoic acid may influence its coordination behavior. While a substituent on the amino group can sometimes reduce its affinity for metal ions, it can also enable new coordination modes. rsc.org

Derivatives of N-substituted amino acids have been shown to form stable complexes with a variety of transition metals, including copper(II), palladium(II), rhodium(II), and ruthenium(II). rsc.orgnih.govjacsdirectory.combeilstein-journals.org These complexes can exhibit interesting structural and catalytic properties. For example, Ni(II)-Schiff base complexes of N-benzylproline derivatives have been used as chiral auxiliaries in the asymmetric synthesis of other amino acids. nih.govbeilstein-journals.org It is plausible that 2-(Benzylamino)-3-cyclohexylpropanoic acid could act as a bidentate (N, O) ligand, forming stable chelate complexes with various metal ions. jacsdirectory.comrsc.org Such studies could explore the coordination chemistry and potential applications of these metal complexes in catalysis or materials science.

Table 4: Potential Metal Complexation

| Metal Ion | Potential Coordination Mode | Potential Complex Geometry |

|---|---|---|

| Copper(II) | Bidentate (N, O) | Square Planar or Distorted Octahedral |

| Palladium(II) | Bidentate (N, O) | Square Planar |

| Rhodium(II) | Bidentate (N, O) | Octahedral |

| Ruthenium(II) | Bidentate (N, O) | Octahedral |

2 Benzylamino 3 Cyclohexylpropanoic Acid As a Chiral Building Block in Organic Synthesis

Application in the Synthesis of Chiral Amines and Amino Alcohol Scaffolds

Chiral amines and amino alcohols are fundamental structural motifs found in a vast number of pharmaceuticals and bioactive natural products. 2-(Benzylamino)-3-cyclohexylpropanoic acid provides a synthetically useful template for the creation of these scaffolds with a defined stereochemistry.

The conversion of this amino acid into chiral amino alcohols is a direct and common transformation. It is typically achieved through the reduction of the carboxylic acid functionality to a primary alcohol. This reaction proceeds without disturbing the stereocenter at the α-carbon, thus yielding the corresponding chiral amino alcohol, (2S)-2-(benzylamino)-3-cyclohexylpropan-1-ol (or its R-enantiomer). Reagents such as sodium bis(2-methoxyethoxy)aluminum hydride (commercially known as Red-Al® or Vitride®) are particularly effective for this purpose, enabling the rapid and high-yield synthesis of N-protected amino alcohols without loss of enantiomeric purity. researchgate.net This method is advantageous as it often does not require prior derivatization of the carboxylic acid. researchgate.net

Furthermore, the compound can serve as a precursor to chiral amines. A standard method to achieve this is through decarboxylation, which removes the carboxylic acid group to yield a chiral amine. While this can be challenging, various methods have been developed for this transformation. Additionally, the benzyl (B1604629) group can be cleaved via catalytic hydrogenolysis to yield the primary amino acid, L- or D-cyclohexylalanine, which can then be used in further synthetic routes to produce other complex chiral amines. The inherent chirality of the starting material ensures the stereochemical integrity of the final amine or amino alcohol product.

Table 1: Synthetic Transformations to Chiral Scaffolds

| Starting Material | Target Scaffold | Key Transformation | Common Reagents |

| 2-(Benzylamino)-3-cyclohexylpropanoic acid | Chiral Amino Alcohol | Carboxylic Acid Reduction | NaAlH₂(OCH₂CH₂OCH₃)₂, LiAlH₄, BH₃·THF |

| 2-(Benzylamino)-3-cyclohexylpropanoic acid | Chiral Amine | Decarboxylation | Photoredox, Radical methods |

| 2-(Benzylamino)-3-cyclohexylpropanoic acid | Primary Amino Acid | N-Debenzylation | H₂, Pd/C |

Utility in the Construction of Non-Natural Amino Acid Derivatives

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of medicinal chemistry, often imparting enhanced stability, potency, and conformational constraint. 2-(Benzylamino)-3-cyclohexylpropanoic acid, itself a non-natural amino acid, is an excellent starting point for the synthesis of even more complex and sterically constrained amino acid derivatives. frontiersin.orgnih.gov

The cyclohexyl group provides a unique structural element that can be further functionalized. Research has demonstrated the synthesis of highly conformationally-constrained α-amino acids that contain both a cyclohexyl and a phenyl group on the β-carbon. frontiersin.org These novel structures are synthesized with high stereoselectivity by employing chiral auxiliaries to control the introduction of new stereocenters. frontiersin.org

Another example is the synthesis of β-methyl-cyclohexylalanine (β-MeCha), a key component in potent opioid receptor antagonists. bohrium.com In these syntheses, the cyclohexylalanine (Cha) moiety is often derived from phenylalanine through catalytic hydrogenation of the aromatic ring. bohrium.com The presence of the cyclohexyl group in place of a phenyl ring can significantly influence the pharmacological profile of a peptide. For instance, replacing Phenylalanine with Cyclohexylalanine in certain peptides has been shown to substantially increase their antagonist potency. bohrium.com This highlights the value of the cyclohexylalanine scaffold in fine-tuning the biological activity of peptidomimetics. nih.gov

Table 2: Examples of Non-Natural Amino Acid Derivatives from Cyclohexylalanine Scaffolds

| Base Scaffold | Synthesized Derivative | Key Feature | Application |

| Cyclohexylalanine | (2R/3S)-2-amino-3-cyclohexyl-3-phenylpropanoic acid | β-phenyl, β-cyclohexyl substitution | Conformationally constrained peptide design frontiersin.org |

| Cyclohexylalanine | β-Methyl-cyclohexylalanine (β-MeCha) | β-methyl substitution | Potent δ-opioid antagonists bohrium.com |

| Cyclohexylalanine | Imidazole-containing derivatives | Carboxylic acid replaced with imidazole | Bioactive peptide synthesis sciforum.net |

Role in Asymmetric Transformations and Stereocontrolled Reactions

The intrinsic chirality of 2-(benzylamino)-3-cyclohexylpropanoic acid makes it a valuable tool for substrate-controlled asymmetric reactions. bohrium.commdpi.com In this approach, the existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule. This strategy is a powerful method for establishing pivotal stereocenters in optically active compounds. mdpi.comresearchgate.net

When 2-(benzylamino)-3-cyclohexylpropanoic acid or its derivatives are used as substrates, the chiral center at the α-carbon can influence the facial selectivity of reactions occurring at adjacent functional groups. For example, in an aldol (B89426) condensation or an alkylation reaction on an enolate derived from this amino acid, the bulky cyclohexylmethyl group and the N-benzyl group will preferentially occupy specific spatial positions. This steric hindrance guides the approach of incoming electrophiles, leading to the preferential formation of one diastereomer over the other.

This principle of chiral induction is a fundamental concept in asymmetric synthesis. mdpi.comresearchgate.net By using enantiomerically pure α-amino acids like cyclohexylalanine derivatives, chemists can synthesize complex molecules with multiple stereocenters in a highly controlled manner. mdpi.comresearchgate.net The amino acid acts as a "chiral inducer," transferring its stereochemical information to the newly formed parts of the molecule. mdpi.com This method has been widely applied in the total synthesis of diverse and structurally complex natural products. bohrium.commdpi.com

Contributions to the Diversity-Oriented Synthesis of Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse and complex small molecules for high-throughput screening and drug discovery. souralgroup.com The goal of DOS is to efficiently generate a wide range of molecular scaffolds rather than focusing on a single target. Amino acids, both natural and non-natural, are ideal building blocks for DOS because they are chiral and possess two distinct functional handles—the amino and carboxyl groups—that can be selectively modified. souralgroup.com

2-(Benzylamino)-3-cyclohexylpropanoic acid is particularly well-suited for DOS for several reasons:

Appendage Diversity : The amino and carboxylic acid groups serve as points for coupling a wide variety of other building blocks, allowing for variation in the "appendages" around the core structure.

Stereochemical Diversity : As a chiral molecule, it can be used to generate libraries of stereoisomers, which is crucial as the 3D arrangement of atoms is critical for biological activity.

Skeletal Diversity : The unique cyclohexyl side chain provides a distinct scaffold compared to the side chains of proteinogenic amino acids. This contributes to the generation of novel molecular frameworks within the chemical library. By using this building block in DOS pathways, chemists can create libraries with greater three-dimensional character and explore new areas of chemical space. souralgroup.com

The build/couple/pair strategy is a common algorithm in DOS. researchgate.net In this approach, building blocks like 2-(benzylamino)-3-cyclohexylpropanoic acid are synthesized (build phase), linked together with other components (couple phase), and then undergo intramolecular reactions to form diverse cyclic and polycyclic scaffolds (pair phase). researchgate.net The use of non-natural amino acids in this process is key to achieving high levels of scaffold diversity. souralgroup.com

Table 3: Contributions of 2-(Benzylamino)-3-cyclohexylpropanoic acid to Chemical Diversity

| Type of Diversity | Contribution from the Building Block |

| Appendage Diversity | The reactive -NH and -COOH groups allow for the attachment of various chemical moieties. |

| Stereochemical Diversity | The fixed chiral center at the α-carbon allows for the synthesis of enantiomerically pure or diastereomerically diverse libraries. |

| Skeletal Diversity | The cyclohexyl side chain introduces a non-natural, alicyclic scaffold element, leading to novel molecular frameworks. |

Peptidomimetic Applications of 2 Benzylamino 3 Cyclohexylpropanoic Acid Derivatives

Design and Synthesis of Peptidomimetics Incorporating the 2-(Benzylamino)-3-cyclohexylpropanoic acid Scaffold

The design of peptidomimetics utilizing the 2-(benzylamino)-3-cyclohexylpropanoic acid scaffold focuses on leveraging its structural features to impart desirable properties. The N-benzyl group can enhance proteolytic resistance and influence local conformation, while the cyclohexyl side chain mimics bulky hydrophobic residues like phenylalanine or leucine. rsc.orgwjarr.com Synthesis of this scaffold and its subsequent incorporation into peptide sequences typically involves established organic chemistry and solid-phase peptide synthesis (SPPS) methodologies.

General synthetic approaches may include the N-benzylation of a corresponding β-amino acid precursor. Standard procedures for N-alkylation or reductive amination can be employed. Once the monomer is prepared and appropriately protected (e.g., with Boc or Fmoc groups), it can be used in automated or manual SPPS to be integrated into a growing peptide chain. peptide.comnih.gov

The incorporation of 2-(benzylamino)-3-cyclohexylpropanoic acid into peptide backbones creates hybrid α/β-peptides. nih.gov This strategy is significant because the presence of a β-amino acid residue disrupts the typical recognition sites for proteases, which are evolved to cleave peptide bonds between α-amino acids. researchgate.netnih.gov Even a single insertion can confer substantial protection to adjacent peptide bonds. researchgate.net

The process is compatible with standard SPPS protocols. The protected 2-(benzylamino)-3-cyclohexylpropanoic acid monomer is activated and coupled to the N-terminus of the resin-bound peptide chain, similar to a standard α-amino acid. The longer backbone of the β-amino acid alters the spacing of side chains, which can be a critical design element for mimicking specific secondary structures like α-helices or β-sheets. acs.orgnih.gov Researchers have demonstrated that peptides with alternating α- and β-amino acid residues are highly resistant to degradation. upc.edu Furthermore, specialized in vitro translation systems using engineered ribosomes have shown the feasibility of incorporating β-amino acids directly into peptides through genetic code reprogramming, opening avenues for the biosynthesis of such modified oligomers. rsc.orgrsc.orgnih.gov

While the cyclohexyl group of 2-(benzylamino)-3-cyclohexylpropanoic acid already serves as a mimic for bulky, non-polar α-amino acid side chains, further modifications can be envisioned to refine structural mimicry. For instance, functional groups could be introduced onto the cyclohexyl ring to replicate the properties of other amino acids, such as tyrosine (by adding a hydroxyl group) or lysine (B10760008) (by adding an amino group). These modifications would allow for a more precise imitation of the pharmacophore elements of a target peptide.

The N-benzyl group is also amenable to modification. Introducing substituents on the phenyl ring can modulate electronic properties, hydrophobicity, or create additional interaction points with a biological target. This dual capacity for modification—at both the Cβ and N positions—makes this scaffold a highly adaptable tool for peptidomimetic design. nih.govwjarr.com

Conformational Analysis and Preferred Geometries in Peptidomimetic Structures

The inclusion of β-amino acids like 2-(benzylamino)-3-cyclohexylpropanoic acid has a profound impact on the conformational preferences of a peptide. The additional methylene (B1212753) group in the backbone increases flexibility but also enables the formation of novel, stable secondary structures not accessible to α-peptides. semanticscholar.org Oligomers of β-amino acids (β-peptides) are known to form distinct helical structures, such as the 12-helix and 14-helix, which are defined by the number of atoms in the hydrogen-bonded ring. nih.gov

In hybrid α/β-peptides, the presence of the 2-(benzylamino)-3-cyclohexylpropanoic acid residue can induce specific local geometries, such as β-turns. wjarr.comnih.gov The N-benzyl substitution further constrains the rotational freedom around the N-Cα bond, restricting the available conformational space and potentially stabilizing a desired bioactive conformation. wjarr.com This conformational pre-organization can lead to higher binding affinity for the target receptor by reducing the entropic penalty of binding. nih.gov Computational methods and spectroscopic techniques like NMR are used to analyze these structures and understand how the mimetic scaffold orients its side chains in three-dimensional space to replicate the parent peptide's functionality. nih.govnih.gov

Assessment of Enzymatic Stability and Protease Resistance in Peptidomimetic Contexts

A primary motivation for using scaffolds derived from 2-(benzylamino)-3-cyclohexylpropanoic acid is to enhance metabolic stability. nih.gov Natural peptides are often rapidly cleared from circulation due to degradation by proteases. The modifications inherent in this scaffold—the β-amino acid backbone and N-alkylation—render peptidomimetics highly resistant to enzymatic cleavage. rsc.orgnih.gov

Studies have consistently shown that peptides containing β-amino acids are essentially invulnerable to degradation by common mammalian proteases like trypsin and chymotrypsin. acs.org The N-benzyl group provides an additional layer of steric hindrance that shields the adjacent peptide bonds from the active sites of these enzymes. Research on N-alkylated peptides has demonstrated a direct correlation between the size of the N-alkyl group and the rate of proteolysis, with larger groups often providing greater stability. rsc.org This enhanced stability leads to a longer biological half-life, a critical attribute for therapeutic agents. peptide.com

The following table summarizes findings from studies on related peptidomimetics, illustrating the significant increase in stability conferred by such modifications.

| Peptide/Peptidomimetic | Modification | Protease | Half-Life / Stability | Reference |

|---|---|---|---|---|

| Natural α-peptide | None | Elastase | Baseline | rsc.org |

| N-methylated analogue | N-methylation | Elastase | ~3-fold increase vs. natural | rsc.org |

| N-benzylated analogue | N-benzylation | Elastase | Decreased vs. N-methyl (steric effects can alter binding) | rsc.org |

| α,β-peptide 4 | β-amino acid incorporation | Trypsin, Chymotrypsin | No proteolysis detected after 36 hours | acs.org |

| α/β-peptide (VEGF mimic) | β-amino acid incorporation | Proteolytic degradation assay | Improved stability in vitro | nih.gov |

| α/β-peptide (HIV fusion inhibitor) | β3- and cyclic β-amino acid incorporation | Proteinase K | 280-fold more resistant than α-peptide | nih.gov |

Note: Data is illustrative of the effects of N-alkylation and β-amino acid incorporation on protease resistance, based on analogous structures reported in the literature.

Bioisosteric Replacements Utilizing 2-(Benzylamino)-3-cyclohexylpropanoic acid Derived Scaffolds

Bioisosterism refers to the replacement of a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. ekb.eg The 2-(benzylamino)-3-cyclohexylpropanoic acid scaffold can be used as a bioisosteric replacement for an α-amino acid residue or even a dipeptide segment within a larger peptide sequence. wjarr.com

Replacing an α-amino acid with this scaffold maintains the side-chain functionality (a bulky hydrophobic group) while fundamentally altering the backbone. This local modification can improve pharmacological properties like enzymatic stability and bioavailability without disrupting the key interactions necessary for biological function. wjarr.com The goal of such a replacement is to retain the essential pharmacophore elements in their correct spatial orientation while benefiting from the peptidomimetic nature of the backbone. nih.govacs.org This strategy has been successfully applied in the design of receptor agonists and antagonists, enzyme inhibitors, and modulators of protein-protein interactions. acs.orgsemanticscholar.org

Mechanistic Investigations of Biological Activities of 2 Benzylamino 3 Cyclohexylpropanoic Acid Derivatives in Vitro, Non Clinical

Enzyme Inhibition Mechanism Studies

The N-benzyl substitution on amino acid-like structures is a common motif in the design of enzyme inhibitors. This structural feature can facilitate binding to active or allosteric sites on various enzymes, leading to modulation of their catalytic activity.

While specific enzyme targets for 2-(benzylamino)-3-cyclohexylpropanoic acid itself are not extensively documented in publicly available research, the broader class of N-benzyl amino acid derivatives has been shown to inhibit several types of enzymes. Validation of these targets typically involves assays to confirm that the molecule's biological effect is a direct result of its interaction with the enzyme.

Potential enzyme targets for this class of compounds include:

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial in the metabolism of neurotransmitters. A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share the N-benzyl feature, were evaluated for their inhibitory activity against MAO-A and MAO-B. nih.gov

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy for treating neurodegenerative diseases like Alzheimer's. The same series of N-benzyl derivatives also showed inhibitory activity against butyrylcholinesterase (BChE). nih.gov

GABA Transporters (GATs): N-benzylamide derivatives have been investigated as inhibitors of GATs, which are involved in regulating the neurotransmitter GABA. nih.gov

Glycosidases: N-benzyl substitution of polyhydroxypyrrolidines has been shown to produce selective inhibitors of Golgi α-mannosidase II, an enzyme involved in N-glycan processing. researchgate.net

The identification of a specific enzyme target for 2-(benzylamino)-3-cyclohexylpropanoic acid derivatives would necessitate screening against a panel of enzymes, followed by validation using purified proteins and kinetic studies.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For N-benzyl derivatives, modifications to both the benzyl (B1604629) group and the amino acid core can significantly impact activity.

Research on analogous N-benzyl compounds has revealed several key SAR trends:

Substitutions on the Benzyl Ring: The position and nature of substituents on the phenyl ring of the benzyl group are critical. In studies of MAO inhibitors, compounds with a para-F (2d) or para-Br (2j) substituent on the benzyl ring selectively inhibited MAO-A. nih.gov In contrast, derivatives with meta-Br (2i), ortho-CH3 (2p), or methoxy groups (2t, 2v) effectively inhibited both MAO-A and MAO-B. nih.gov

Core Structure Rigidity: Stiffening the core structure of N-benzylamide derivatives was investigated to see how it affects subtype preference and inhibition of GABA transporters. nih.gov

Nature of the Amino Acid: The specific amino acid or analog core determines the orientation and interaction with the enzyme's binding pocket. For antiproliferative phosphatidylcholine-specific phospholipase C inhibitors, a morpholinyl nitrogen was found to be essential for inhibitory activity, as replacement with a tetrahydropyranyl moiety led to a loss of activity.

The following table summarizes SAR findings for N-benzyl derivatives against monoamine oxidase enzymes, illustrating the impact of benzyl ring substitution on activity and selectivity.

| Compound | Benzyl Ring Substituent | MAO-A Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) | Selectivity |

| 2d | 4-F | 1.38 | >10 | MAO-A Selective |

| 2j | 4-Br | 2.48 | >10 | MAO-A Selective |

| 2i | 3-Br | 3.52 | 6.83 | Non-selective |

| 2p | 2-CH3 | 8.84 | 4.35 | Non-selective |

| 2t | 3-OCH3 | 6.48 | 9.53 | Non-selective |

| 2v | 2,4-(OCH3)2 | 4.15 | 5.27 | Non-selective |

| Data derived from studies on (S)-1-phenyl-3,4-dihydroisoquinoline carboxamide derivatives. nih.gov |

These findings suggest that systematic modification of the 2-(benzylamino)-3-cyclohexylpropanoic acid structure could yield potent and selective inhibitors for a variety of enzyme targets.

Determining the mode of enzyme inhibition is fundamental to understanding a compound's mechanism of action.

Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. nih.gov This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). nih.gov This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. The inhibition cannot be overcome by increasing substrate concentration.

Allosteric Inhibition: This is a broader category that includes non-competitive inhibition. Allosteric inhibitors bind to an allosteric site, inducing a conformational change that affects the enzyme's activity. mdpi.com

The specific inhibition profile of a 2-(benzylamino)-3-cyclohexylpropanoic acid derivative against a validated enzyme target would need to be determined through detailed kinetic experiments, such as generating Lineweaver-Burk plots in the presence and absence of the inhibitor.

Receptor Interaction Investigations

The structural features of 2-(benzylamino)-3-cyclohexylpropanoic acid derivatives also make them candidates for interacting with cell surface receptors, particularly G protein-coupled receptors (GPCRs).

Neuropeptide Y (NPY) receptors, a family of GPCRs, are involved in various physiological processes, and the Y5 receptor subtype is a particularly important target in the regulation of energy homeostasis and food intake. frontiersin.org Blockade of the NPY Y5 receptor has been investigated as a potential anti-obesity strategy. nih.gov

Notably, compounds containing a cyclohexyl ring have been designed as potent and selective NPY Y5 receptor antagonists. nih.gov This suggests that the 2-(benzylamino)-3-cyclohexylpropanoic acid scaffold could serve as a valuable starting point for developing ligands for this receptor. The benzylamino portion could interact with one part of the receptor's binding pocket, while the cyclohexyl group could occupy a hydrophobic sub-pocket, a common feature in many ligand-receptor interactions.

Binding and selectivity profiles are established through:

Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radioactive ligand from the receptor, allowing for the determination of binding affinity (Ki).

Functional Assays: These experiments measure the compound's effect on receptor signaling (e.g., calcium mobilization, cAMP accumulation) to classify it as an agonist, antagonist, or inverse agonist.

Novel benzo[a]cycloheptene derivatives have been developed as potent NPY-Y5 receptor antagonists, demonstrating high affinity and selectivity over other NPY receptor subtypes like Y1. nih.gov The development of derivatives of 2-(benzylamino)-3-cyclohexylpropanoic acid would likely follow a similar path of synthesis and screening to establish their binding affinity and selectivity for the Y5 receptor and other related receptors.

Allosteric modulation represents a sophisticated mechanism of receptor interaction. nih.gov An allosteric modulator binds to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This binding can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.govmdpi.com

Potential advantages of allosteric modulators include:

Higher Selectivity: Allosteric sites are often less conserved between receptor subtypes than orthosteric sites, potentially leading to drugs with fewer off-target effects.

Saturability of Effect: The effect of an allosteric modulator is dependent on the presence of the endogenous ligand, which can provide a more controlled and physiological response.

Preservation of Natural Signaling: PAMs, for instance, only enhance the natural, pulsatile signaling of the endogenous ligand rather than causing constant receptor activation.

The interaction of a ligand with a receptor can be described by cooperativity factors. The factor α describes the modulation of the orthosteric ligand's binding affinity, while the factor β describes the modulation of its efficacy. nih.govmdpi.com A compound like 2-(benzylamino)-3-cyclohexylpropanoic acid or its derivatives could potentially act as allosteric modulators of the Y5 receptor or other GPCRs. Characterizing this would involve complex functional assays where the effect of the derivative is measured across a range of endogenous agonist concentrations to determine its impact on the agonist's potency and efficacy.

Cellular Pathway Modulation

The influence of 2-(benzylamino)-3-cyclohexylpropanoic acid derivatives on cellular pathways, particularly signal transduction cascades and intracellular processes, is an area of active investigation. While direct studies on this specific molecule are limited, the broader class of compounds with similar structural features has been shown to interact with key cellular signaling components.

Impact on Signal Transduction Cascades (e.g., G-protein coupled receptors)

G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that play a crucial role in cellular signaling by responding to a diverse array of extracellular stimuli. These receptors are integral to numerous physiological processes and are significant targets for a substantial portion of currently marketed drugs. The interaction of a ligand with a GPCR initiates a conformational change in the receptor, which in turn activates intracellular G proteins, leading to a cascade of downstream signaling events. This can involve the modulation of second messengers like cyclic AMP (cAMP) and the activation of various protein kinases.

While specific studies detailing the binding affinity and modulatory effects of 2-(benzylamino)-3-cyclohexylpropanoic acid on specific GPCRs are not extensively documented in publicly available research, the structural motifs present in this compound—namely the benzylamino and cyclohexylpropanoic acid moieties—are found in various biologically active molecules known to interact with GPCRs. The lipophilic nature of the cyclohexyl group and the presence of a secondary amine in the benzylamino group could facilitate interactions with the binding pockets of certain GPCRs. The carboxylic acid function adds a potential point of ionic interaction. Further research, including radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP levels), is necessary to elucidate the specific GPCRs that may be modulated by this compound and the nature of these interactions (agonist, antagonist, or allosteric modulator).

Modulation of Intracellular Processes (e.g., calcium mobilization)

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression. The concentration of cytosolic Ca²⁺ is tightly regulated, and transient increases in its levels, often initiated by signals from GPCRs or other cell surface receptors, trigger downstream cellular responses. Techniques such as in vitro calcium imaging using fluorescent indicators are powerful tools for studying the dynamics of intracellular calcium in response to various stimuli.

In vitro Antimicrobial and Antifungal Activity Mechanisms

Derivatives of 2-(benzylamino)-3-cyclohexylpropanoic acid have been investigated for their potential as antimicrobial and antifungal agents. The proposed mechanisms of action are often linked to the disruption of essential cellular structures and biosynthetic pathways in microorganisms.

The antibacterial activity of compounds containing benzyl groups has been attributed to several mechanisms. One prominent mechanism involves the disruption of the bacterial cell membrane's integrity. The lipophilic nature of the benzyl and cyclohexyl groups can facilitate the insertion of the molecule into the lipid bilayer of the bacterial membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death. Another potential mechanism is the inhibition of essential bacterial enzymes, such as RNA polymerase, which is crucial for bacterial transcription and survival.

In the context of antifungal activity, a primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane fluidity and function. Benzylamine-containing compounds have been shown to inhibit key enzymes in this pathway, such as squalene epoxidase, leading to a fungicidal effect. It is hypothesized that derivatives of 2-(benzylamino)-3-cyclohexylpropanoic acid may exert their antifungal effects through a similar mechanism, by interfering with ergosterol synthesis and thereby disrupting the fungal cell membrane.

In vitro Cytotoxic Activity Mechanisms

The cytotoxic effects of derivatives of 2-(benzylamino)-3-cyclohexylpropanoic acid against cancer cells have been explored, with studies pointing towards the induction of apoptosis through mitochondrial-dependent pathways.

A study on structurally related (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters demonstrated significant cytotoxicity against various human leukemic cell lines. nih.govresearchgate.net The investigation into the mechanism of cell death revealed a caspase-independent apoptotic process. nih.govresearchgate.net Key events observed in this pathway include:

Increased Superoxide Production: The compounds induced oxidative stress within the cancer cells, leading to an accumulation of superoxide radicals. nih.govresearchgate.net

Mitochondrial Membrane Depolarization: The increase in oxidative stress was associated with a loss of mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. nih.govresearchgate.net

AIF Translocation: Following mitochondrial membrane depolarization, the Apoptosis-Inducing Factor (AIF) was observed to translocate from the mitochondria to the nucleus. nih.govresearchgate.net

DNA Fragmentation: The nuclear translocation of AIF leads to large-scale DNA fragmentation, a hallmark of apoptosis. nih.govresearchgate.net

This caspase-independent mechanism, driven by mitochondrial dysfunction and oxidative stress, suggests a potent and specific mode of cytotoxic action for these cyclohexylpropanoic acid derivatives. nih.govresearchgate.net

Further research into other benzyl-containing compounds has also highlighted the induction of apoptosis as a primary mechanism of cytotoxicity. These studies have shown the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2, all of which are characteristic of the apoptotic cascade. ukrbiochemjournal.org While direct DNA binding or intercalation was not observed, the induction of DNA single-strand breaks and fragmentation was a common outcome. ukrbiochemjournal.org

The available scientific literature reports on these advanced computational methods for a variety of other, structurally different compounds. For instance, studies on molecules like 2-(3-benzoylphenyl)propanoic acid derivatives have utilized molecular docking to explore ligand-target interactions. Similarly, analyses involving Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) have been conducted on compounds such as 2-(benzylamino)-4-chloro-5-sulfamoylbenzoic acid to investigate their electronic structure and reactivity.

However, applying these findings to "2-(Benzylamino)-3-cyclohexylpropanoic acid" would be scientifically inaccurate and speculative. Due to the strict requirement to focus exclusively on "2-(Benzylamino)-3-cyclohexylpropanoic acid" and the absence of direct research on its computational and theoretical properties, it is not possible to generate the requested article.

Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of chemical compounds with their biological activities. nih.govnih.gov These models are instrumental in drug discovery and development for predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanism of action at a molecular level.

While specific QSAR studies focusing exclusively on 2-(Benzylamino)-3-cyclohexylpropanoic acid are not extensively available in publicly accessible literature, the principles of QSAR can be applied to understand the key structural features contributing to its biological activity, particularly as an inhibitor of Carboxypeptidase A (CPA). The development of a QSAR model for a series of compounds including 2-(Benzylamino)-3-cyclohexylpropanoic acid would typically involve the following steps:

Data Set Selection: A series of structurally related analogs of 2-(Benzylamino)-3-cyclohexylpropanoic acid with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values for CPA inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors (3D): Molecular surface area, volume, etc.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, dipole moment, etc.

Quantum chemical descriptors: HOMO/LUMO energies, partial charges, etc.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the calculated descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in the model development.

Based on the known structure-activity relationships of CPA inhibitors, a hypothetical QSAR model for a series of analogs of 2-(Benzylamino)-3-cyclohexylpropanoic acid would likely highlight the importance of the following structural features:

The Carboxylate Group: This group is crucial for binding to the active site of CPA, likely through interaction with the zinc ion and other key amino acid residues. Descriptors related to charge distribution and hydrogen bonding capacity would be significant.

The Benzylamino Group: The benzyl (B1604629) group can engage in hydrophobic interactions within the enzyme's active site. Descriptors such as molecular surface area, logP, and specific steric parameters related to the benzyl moiety would likely be important variables in a QSAR model. The nitrogen atom's basicity and hydrogen bonding potential would also be critical.

The Cyclohexyl Group: This bulky, hydrophobic group plays a significant role in occupying a hydrophobic pocket in the enzyme's active site. Therefore, descriptors related to hydrophobicity (e.g., logP) and steric properties (e.g., molar refractivity, van der Waals volume) of this substituent would be expected to have a strong correlation with inhibitory activity.

A hypothetical QSAR equation for a series of such inhibitors might take the general form:

log(1/IC₅₀) = a(logP) - b(Steric_Parameter)² + c(Electronic_Descriptor) + d*

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. This equation illustrates how lipophilicity (logP), steric bulk (which can have an optimal value, hence the squared term), and electronic properties could collectively influence the inhibitory potency.

The following table presents a hypothetical dataset and the results of a plausible QSAR model for a series of CPA inhibitors structurally related to 2-(Benzylamino)-3-cyclohexylpropanoic acid, illustrating the concepts discussed.

| Compound | log(1/IC₅₀) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) |

| Analog 1 | 5.2 | 2.8 | 85.2 | 0.1 |

| Analog 2 | 5.8 | 3.5 | 92.5 | -0.2 |

| Analog 3 | 4.9 | 2.5 | 80.1 | 0.3 |

| Analog 4 | 6.1 | 3.8 | 98.7 | -0.1 |

| Analog 5 | 5.5 | 3.1 | 88.9 | 0.0 |

Hypothetical QSAR Model: log(1/IC₅₀) = 1.2 * logP + 0.05 * MR - 0.8 * σ + 0.5 Model Statistics:

R² = 0.95

Q² = 0.82

This hypothetical model suggests that increased lipophilicity and molar refractivity, along with electron-donating substituents (negative σ), would enhance the inhibitory activity against Carboxypeptidase A. Such a model, once properly validated, could then be used to predict the activity of newly designed analogs and guide further synthetic efforts.

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-alkylated amino acids, such as 2-(benzylamino)-3-cyclohexylpropanoic acid, is a cornerstone of medicinal chemistry. Future research will likely focus on developing more efficient and stereoselective synthetic routes. Current methods for N-benzylation often involve reductive amination, which, while effective, can sometimes require harsh reagents or complex purification steps.

Emerging synthetic strategies may include:

Catalytic Asymmetric Benzylation: Advances in catalysis could enable the direct and highly enantioselective benzylation of the parent amino acid, 3-cyclohexylalanine, using benzyl (B1604629) alcohol derivatives. This would represent a more atom-economical and environmentally friendly approach.

Flow Chemistry: The use of microreactor technology could allow for precise control over reaction conditions, potentially improving yields, reducing reaction times, and enhancing safety for N-alkylation reactions.

Biocatalysis: The application of enzymes, such as engineered transaminases, could offer a green and highly specific method for the synthesis of chiral amino acid derivatives.

Exploration of New Biological Targets and Mechanistic Pathways

The structural motifs within 2-(benzylamino)-3-cyclohexylpropanoic acid suggest potential interactions with various biological targets. The cyclohexylalanine component is a non-proteinogenic amino acid, and its incorporation into molecules can enhance metabolic stability and lipophilicity, properties often sought in drug candidates.

Future research could investigate the compound's activity against:

Enzymes: Many enzymes have binding pockets that can accommodate amino acid-like structures. This compound could be explored as an inhibitor for various enzyme classes, such as proteases or kinases, which are implicated in a wide range of diseases.

Receptors: The benzyl and cyclohexyl groups could facilitate interactions with hydrophobic pockets in G-protein coupled receptors (GPCRs) or other cell surface receptors.

Amino Acid Transporters: Altered amino acid metabolism is a hallmark of several diseases, including cancer. nih.gov Molecules that can interact with amino acid transporters are of significant interest for therapeutic development. nih.gov

Understanding the mechanistic pathways would involve detailed biochemical and cellular assays to determine how the compound exerts its biological effects, should any be discovered.

Integration with Advanced Drug Discovery Platforms and Chemical Biology Approaches

Modern drug discovery leverages high-throughput screening, computational modeling, and chemical biology tools to identify and optimize new therapeutic agents. 2-(Benzylamino)-3-cyclohexylpropanoic acid and its derivatives could be integrated into these platforms.

Future directions include:

Library Synthesis: The compound could serve as a scaffold for the creation of a library of related molecules with diverse substitutions on the benzyl or cyclohexyl rings. These libraries could then be screened against a wide array of biological targets.

Computational Docking: In silico studies could predict potential binding interactions with known protein structures, helping to prioritize experimental testing and guide the design of more potent analogs.

Chemical Probes: With the addition of a reporter tag (e.g., a fluorescent group or a biotin (B1667282) moiety), the molecule could be transformed into a chemical probe to identify its cellular binding partners and elucidate its mechanism of action.

Potential Applications in Materials Science and Supramolecular Chemistry

The self-assembly properties of amino acid derivatives are being increasingly explored for the development of novel materials. The interplay of hydrogen bonding from the carboxylic acid and amine groups, along with hydrophobic interactions from the benzyl and cyclohexyl groups, could lead to the formation of ordered supramolecular structures.

Potential applications in this area include:

Hydrogels: Amino acid-based molecules can form hydrogels, which are water-swollen polymer networks with applications in drug delivery, tissue engineering, and cosmetics. nih.gov The specific properties of a hydrogel formed from 2-(benzylamino)-3-cyclohexylpropanoic acid would depend on its self-assembly behavior.

Crystal Engineering: The study of the crystal packing of this compound could reveal novel hydrogen-bonding motifs and supramolecular synthons. nih.govresearchgate.net This knowledge is fundamental to designing crystalline materials with specific properties.

Nanomaterials: The self-assembly of such molecules could be harnessed to create nanotubes, nanofibers, or other nanostructures for various technological applications.

Expanding Contributions to the Chiral Pool for Asymmetric Synthesis

Chiral amino acids and their derivatives are invaluable components of the "chiral pool"—a collection of readily available, enantiomerically pure compounds used as starting materials for the synthesis of complex chiral molecules like pharmaceuticals. nih.gov

As a chiral, non-proteinogenic amino acid derivative, 2-(benzylamino)-3-cyclohexylpropanoic acid could serve as a valuable building block in asymmetric synthesis. enamine.net Its utility could be demonstrated in:

Peptidomimetics: Incorporation of this unnatural amino acid into peptide sequences can introduce conformational constraints and improve resistance to enzymatic degradation, which is a key strategy in the development of peptide-based drugs.

Chiral Ligands and Auxiliaries: The chiral backbone of the molecule could be used to synthesize new ligands for asymmetric catalysis or as a chiral auxiliary to control the stereochemistry of chemical reactions. eurekalert.org

The development of efficient methods to produce this compound in high enantiopurity would be crucial for its adoption as a versatile tool for synthetic chemists.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Benzylamino)-3-cyclohexylpropanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound is synthesized via coupling reactions using Fmoc (fluorenylmethyloxycarbonyl) or benzyloxycarbonyl (Cbz) protecting groups to preserve stereochemistry. For example, (S)-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid (CAS 148983-03-3) is prepared by coupling with methyl L-prolinate followed by ester hydrolysis . Enantiomeric purity is ensured using chiral HPLC or enzymatic resolution methods (e.g., lipase-mediated kinetic resolution) .

- Critical Parameters : Temperature (2–8°C storage post-synthesis), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenolysis) significantly impact yield and stereochemical integrity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR : - and -NMR verify the benzylamino, cyclohexyl, and propanoic acid moieties.

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 407.50 for the Fmoc-protected derivative) confirms molecular weight .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% typical) .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data across studies involving this compound?

- Root Cause Analysis : Contradictions often arise from stereochemical impurities (e.g., R vs. S isomers) or solvent-dependent aggregation. For example, cyclohexyl groups enhance lipophilicity but may reduce solubility in aqueous assays, leading to false negatives .

- Mitigation :

- Validate stereochemistry via circular dichroism (CD) spectroscopy.

- Use dynamic light scattering (DLS) to detect aggregates in buffer solutions.

Q. How does the cyclohexyl substituent influence this compound’s interaction with biological targets compared to aromatic analogs?

- Structure-Activity Relationship (SAR) : The cyclohexyl group introduces conformational rigidity and enhances membrane permeability. Comparative studies with phenyl analogs (e.g., 2-(benzylamino)-3-phenylpropanoic acid) show improved metabolic stability in cytochrome P450 assays due to reduced π-π stacking with enzymatic pockets .

- Experimental Design :

- Molecular docking simulations (e.g., AutoDock Vina) predict binding modes.

- Surface plasmon resonance (SPR) quantifies binding affinity (KD) to target proteins.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Degradation Pathways : The benzylamino group is susceptible to oxidative degradation, while the cyclohexyl moiety stabilizes against thermal decomposition (<100°C).

- Methodology :

- Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.

- pH-dependent stability assessed via buffer solutions (pH 1–12) at 37°C .

Method Development & Optimization

Q. Which chromatographic methods are optimal for separating diastereomers or impurities in synthesized batches?

- Chiral Separation : Use Chiralpak IG-3 columns with hexane/isopropanol (90:10) for baseline resolution of enantiomers.

- Impurity Profiling : Ultra-performance liquid chromatography (UPLC) with a BEH C18 column (1.7 µm particles) achieves <0.1% impurity detection .

Q. How can researchers modify the compound’s solubility for in vitro assays without altering its bioactivity?

- Strategies :

- Co-solvent systems (e.g., DMSO/PEG 400) maintain solubility in cell culture media.

- Prodrug approaches (e.g., esterification of the carboxylic acid) improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.